molecular formula C28H33FN2O5S B2933950 N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate CAS No. 1331304-89-2

N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate

Cat. No.: B2933950
CAS No.: 1331304-89-2
M. Wt: 528.64
InChI Key: FFRLSRAMLPEXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate is a useful research compound. Its molecular formula is C28H33FN2O5S and its molecular weight is 528.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzoic acid;N-(4-fluorophenyl)-N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S.C7H6O2/c1-17-5-11-21(12-6-17)28(26,27)24(19-9-7-18(22)8-10-19)16-20(25)15-23-13-3-2-4-14-23;8-7(9)6-4-2-1-3-5-6/h5-12,20,25H,2-4,13-16H2,1H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRLSRAMLPEXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The compound consists of several functional groups that contribute to its biological activity:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding affinity.
  • Piperidine moiety : A common structural feature in many bioactive compounds, contributing to the modulation of neurotransmitter systems.
  • Benzenesulfonamide : Often associated with antibacterial activity and potential interactions with various enzymes.

Molecular Formula

The molecular formula for this compound is C20H24FN3O3SC_{20}H_{24}F_{N_3}O_{3}S, indicating a relatively large and complex structure.

Pharmacological Profile

  • Antitumor Activity :
    • Recent studies have shown that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzamides have been reported to inhibit specific kinases involved in cancer progression. The specific compound under discussion may share similar mechanisms, given its structural analogies with known antitumor agents .
  • Neurotransmitter Modulation :
    • The piperidine component suggests potential activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to effects on mood, cognition, and behavior, making it a candidate for neuropharmacological research .
  • Antiviral Properties :
    • Compounds with similar functional groups have been investigated for antiviral properties, particularly against hepatitis B virus (HBV). While specific data on this compound is limited, the presence of hydroxyl and piperidinyl groups often correlates with enhanced antiviral activity due to improved solubility and cellular uptake .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound:

  • Fluorine Substitution : The presence of fluorine typically increases metabolic stability and can enhance binding affinity to target proteins.
  • Hydroxyl Group : This group can participate in hydrogen bonding, potentially increasing the compound's interaction with biological targets such as enzymes or receptors.
  • Piperidine Ring : Variations in substitution on the piperidine ring can lead to diverse pharmacological profiles, influencing both efficacy and safety.

Comparative Biological Activity

CompoundActivity TypeIC50/EC50 ValuesReference
Benzamide Derivative AAntitumor50 nM
Piperidine Analogue BAntiviral (HBV)120 nM
Fluorinated Compound CNeurotransmitter ModulationVaries

Summary of Findings

Case Study 1: Antitumor Efficacy

A study evaluated a series of benzamide derivatives for their antitumor properties against various cancer cell lines. The results indicated that modifications similar to those present in N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperidin-1-yl)propyl)-4-methylbenzenesulfonamide benzoate significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Neuropharmacological Effects

Research into piperidine-containing compounds revealed their potential as antidepressants through modulation of serotonin receptors. This suggests that this compound could be investigated further for similar effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.